
1-(2-Chlorophenyl)cyclobutan-1-ol
Overview
Description
“1-(2-Chlorophenyl)cyclobutan-1-ol” is a chemical compound with the molecular formula C10H11ClO. It has a molecular weight of 182.65 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11ClO/c11-9-5-2-1-4-8(9)10(12)6-3-7-10/h1-2,4-5,12H,3,6-7H2 .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.
Scientific Research Applications
Crystal Structure and Photodimerization
- The structure of related compounds like 1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl) cyclobutane has been studied, showing a puckered conformation of the cyclobutane ring. This highlights the compound's utility in understanding the molecular structure and dimerization processes in similar chemical compounds (Busetti et al., 1980).
Synthesis and Metabolites
- Synthesis pathways for compounds related to 1-(2-Chlorophenyl)cyclobutan-1-ol, like sibutramine and its metabolites, demonstrate the compound's relevance in organic synthesis and pharmacology, though it's not directly about drug use or dosage (Jeffery et al., 1996).
Reaction Pathways and Mechanisms
- Studies on the reaction pathways, like the Norrish type II cyclizations of similar compounds, provide insights into the complex chemical reactions that such compounds can undergo. This can be important for understanding reaction mechanisms in organic chemistry (Ariel et al., 1989).
Dimerization Kinetics
- Research on the kinetics and mechanism of dimerization reactions, such as those involving chloroprene, helps understand the behavior of this compound in similar reactions (Billingham et al., 1969).
Atom-Economic Synthesis
- Atom-economic synthesis of cyclobutane derivatives shows the compound's potential in creating efficient and environmentally friendly chemical syntheses (Wang et al., 2018).
Crystal Structure Analysis
- Detailed crystal structure analysis of compounds like [3,4-Bis(2,3-dichlorophenyl)cyclobutane-1,2-diyl]bis(furan-2-ylmethanone) monohydrate provides a deeper understanding of molecular arrangements and interactions, which is essential for the development of new materials and drugs (Renuka et al., 2017).
Photochemical Properties
- Exploring the synthesis, structure, and photochemical properties of cyclobutane derivatives, including those with chlorophenyl groups, informs the development of materials with unique optical properties (Zhu Jun, 2004).
Safety and Hazards
The safety information for “1-(2-Chlorophenyl)cyclobutan-1-ol” includes several hazard statements and precautionary statements . It has the GHS07 pictogram and the signal word "Warning" . Some of the hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(2-chlorophenyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-5-2-1-4-8(9)10(12)6-3-7-10/h1-2,4-5,12H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSOQJLNLAFEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1511366-61-2 | |
| Record name | 1-(2-chlorophenyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



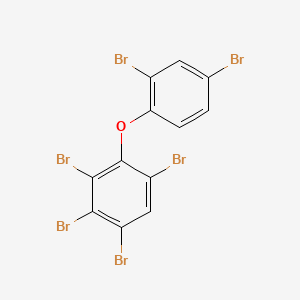
![(8S,9S,10R,13S,14S,17R)-17-Hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethyl-1,6,7,8,9,10,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-11(2H)-one](/img/structure/B1430209.png)
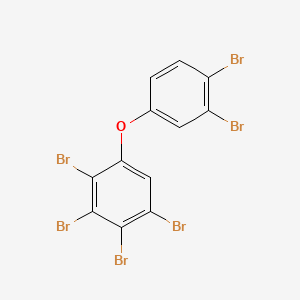
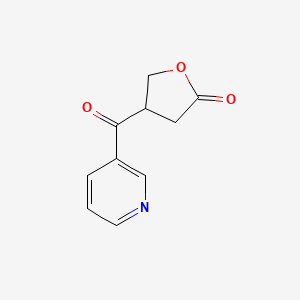

![3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B1430214.png)


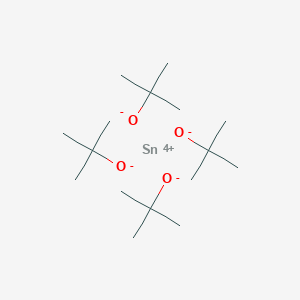
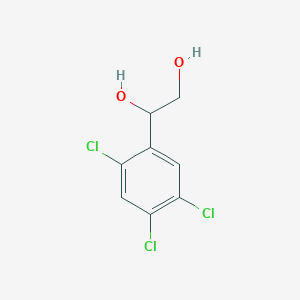
![Propanoic acid, 2-[(3,5-dichlorophenyl)hydrazono]-, ethyl ester](/img/structure/B1430223.png)


![Bicyclo[3.1.1]hept-3-en-2-one](/img/structure/B1430228.png)